Scientific Field: Dermatology
Summary of Application: Fluocinolone acetonide (FLU) and acitretin (ACT) are widely used antipsoriatic drugs.
Methods of Application: In this study, topical nanostructured lipid carriers (NLCs) were fabricated to reduce the side effects and enhance the therapeutic efficacy.
Scientific Field: Orthopedics
Summary of Application: Fluocinolone acetonide (FA) in combination with transforming growth factor beta 3 (TGF‐β3) strongly potentiated chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs).
Methods of Application: In an in vivo cartilage defect model in knee joints of immunocompromised mice, transplantation of FA/TGF‐β3–treated hBMSCs could completely repair the articular surface.
Results or Outcomes: Analysis of the intracellular pathways revealed that FA enhanced TGF‐β3–induced phosphorylation of Smad2 and Smad3.
Scientific Field: Environmental Science
Summary of Application: Fluocinolone acetonide may be used as a reference standard in the analysis of fluocinolone acetonide in samples of soil.
Methods of Application: The analysis is done via pressurized liquid extraction (PLE) and solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).
Summary of Application: Fluocinolone acetonide is primarily used in dermatology to reduce skin inflammation and relieve itching.
Scientific Field: Oncology
Summary of Application: Fluocinolone acetonide can act as an inhibitor of tumor cells.
Scientific Field: Biochemistry
Summary of Application: Fluocinolone acetonide can regulate lipid metabolism by modulating gene expression.
Fluocinolone acetonide is a synthetic fluorinated corticosteroid primarily utilized in dermatology for its anti-inflammatory and antipruritic properties. The compound is characterized by its chemical formula and a molar mass of approximately 452.49 g/mol. It was first synthesized in 1959 at Syntex Laboratories in Mexico City and was subsequently marketed under various brand names, including Synalar and Iluvien . The fluorine substitution at the 9 position significantly enhances its biological activity compared to other corticosteroids .
Fluocinolone acetonide's anti-inflammatory effect stems from its interaction with glucocorticoid receptors within skin cells []. Upon binding, it triggers a cascade of events leading to:
These actions collectively alleviate symptoms like itching, redness, and inflammation associated with various skin conditions [].
These reactions facilitate the elimination of fluocinolone acetonide through renal excretion .
Fluocinolone acetonide exhibits potent anti-inflammatory effects by binding to glucocorticoid receptors in target tissues. Upon binding, the receptor-ligand complex translocates into the nucleus and interacts with glucocorticoid response elements, leading to the upregulation of anti-inflammatory proteins such as lipocortins. This action inhibits phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators like prostaglandins and leukotrienes . Additionally, fluocinolone acetonide has been shown to enhance chondrogenesis in bone marrow mesenchymal stem cells, significantly increasing collagen type II levels compared to other corticosteroids like dexamethasone .
The synthesis of fluocinolone acetonide involves several steps:
This multi-step synthesis highlights the complexity involved in producing this effective corticosteroid .
Fluocinolone acetonide is widely used for:
Fluocinolone acetonide may interact with various medications due to its hepatic metabolism. Notable interactions include:
Clinical monitoring is recommended when fluocinolone acetonide is used alongside these agents to mitigate adverse effects .
Several compounds share structural and functional similarities with fluocinolone acetonide. Here are some notable examples:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Dexamethasone | C22H29FO5 | Potent anti-inflammatory; widely used in various conditions. |
Triamcinolone Acetonide | C21H27O6 | Similar anti-inflammatory properties; often used topically. |
Betamethasone | C22H29FO5 | Strong anti-inflammatory effects; used in skin conditions and allergies. |
Mometasone Furoate | C27H30Cl2O6S | Potent topical corticosteroid; effective for allergic rhinitis. |
Fluocinolone acetonide's uniqueness lies in its fluorination at specific positions, which enhances its potency and selectivity for glucocorticoid receptors compared to other corticosteroids. Its ability to significantly promote chondrogenesis further distinguishes it from similar compounds, making it particularly valuable in regenerative medicine applications .
Irritant;Health Hazard